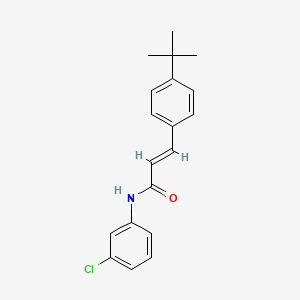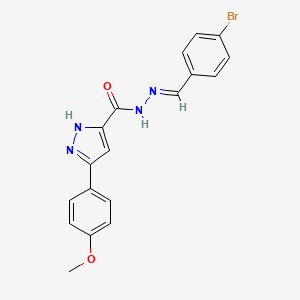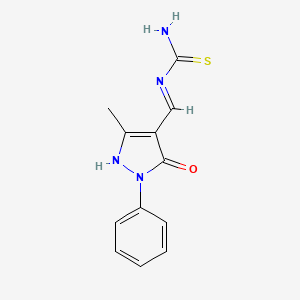
N-(2,2,2-trichloro-1-hydroxyethyl)pentanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2,2,2-trichloro-1-hydroxyethyl)pentanamide is a chemical compound with the molecular formula C7H12Cl3NO2 and a molecular weight of 248.538 g/mol . This compound is characterized by the presence of a trichloromethyl group attached to a hydroxyethyl moiety, which is further connected to a pentanamide structure. It is primarily used in research settings and is known for its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,2,2-trichloro-1-hydroxyethyl)pentanamide typically involves the reaction of 2,2,2-trichloroethanol with pentanoyl chloride in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate ester, which is subsequently hydrolyzed to yield the desired amide .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve large-scale synthesis using similar reaction conditions as in the laboratory synthesis. Optimization of reaction parameters such as temperature, solvent, and catalyst concentration would be essential to maximize yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
N-(2,2,2-trichloro-1-hydroxyethyl)pentanamide can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl compound.
Reduction: The trichloromethyl group can be reduced to a methyl group under specific conditions.
Substitution: The chlorine atoms in the trichloromethyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophiles like sodium azide (NaN3) or thiols (RSH) can be used under mild conditions.
Major Products Formed
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of a methyl-substituted amide.
Substitution: Formation of azido or thio-substituted derivatives.
Wissenschaftliche Forschungsanwendungen
N-(2,2,2-trichloro-1-hydroxyethyl)pentanamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of N-(2,2,2-trichloro-1-hydroxyethyl)pentanamide is not fully understood. it is believed to interact with molecular targets through its trichloromethyl and hydroxyethyl groups. These interactions may involve hydrogen bonding, van der Waals forces, and covalent modifications of target molecules. The specific pathways and molecular targets remain a subject of ongoing research .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(2,2,2-trichloro-1-hydroxyethyl)formamide: Similar structure but with a formamide group instead of a pentanamide group.
N-(2,2,2-trichloro-1-hydroxyethyl)acetamide: Contains an acetamide group instead of a pentanamide group.
Uniqueness
N-(2,2,2-trichloro-1-hydroxyethyl)pentanamide is unique due to its specific combination of a trichloromethyl group and a pentanamide structure. This combination imparts distinct chemical properties and reactivity, making it valuable for specific research applications .
Eigenschaften
Molekularformel |
C7H12Cl3NO2 |
|---|---|
Molekulargewicht |
248.5 g/mol |
IUPAC-Name |
N-(2,2,2-trichloro-1-hydroxyethyl)pentanamide |
InChI |
InChI=1S/C7H12Cl3NO2/c1-2-3-4-5(12)11-6(13)7(8,9)10/h6,13H,2-4H2,1H3,(H,11,12) |
InChI-Schlüssel |
YNQBYSHJOIATQH-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC(=O)NC(C(Cl)(Cl)Cl)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N'-[(E,2E)-2-methyl-3-phenyl-2-propenylidene]-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carbohydrazide](/img/structure/B11991137.png)
![N'-{(E)-[4-(benzyloxy)phenyl]methylidene}decanehydrazide](/img/structure/B11991146.png)
![3-(4-methoxyphenyl)-N'-[(1E,2E)-2-methyl-3-phenylprop-2-en-1-ylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11991154.png)

![2-[(4-Nitrophenyl)methylideneamino]phenol](/img/structure/B11991170.png)





![2-((2-(4,5-Dihydro-1H-benzo[g]indazole-3-carbonyl)hydrazono)methyl)benzoic acid](/img/structure/B11991193.png)
![4-[9-Bromo-2-(2-thienyl)-1,10B-dihydropyrazolo[1,5-C][1,3]benzoxazin-5-YL]phenyl methyl ether](/img/structure/B11991201.png)


